

Characterization of Pacidamycin 7: A Technical Guide to its Chemical Structure

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Compound of Interest

Compound Name: *Pacidamycin 7*

Cat. No.: *B15579779*

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Abstract

Pacidamycin 7, a member of the pacidamycin family of uridyl peptide antibiotics, presents a complex and intriguing chemical architecture. Isolated from *Streptomyces coeruleorubidus*, these antibiotics exhibit potent and specific activity against *Pseudomonas aeruginosa* by targeting the essential bacterial enzyme *MraY*, a translocase involved in peptidoglycan biosynthesis.^{[1][2][3]} This technical guide provides a comprehensive overview of the chemical characterization of **Pacidamycin 7**, detailing its core structure, key chemical properties, and the experimental methodologies employed for its structural elucidation. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel antibacterial agents.

Core Chemical Structure of Pacidamycin 7

Pacidamycin 7 is a complex nucleoside peptide antibiotic. Its structure is characterized by a 3'-deoxyuridine nucleoside core linked to a pentapeptide chain via an N-methyl-2,3-diaminobutyric acid (DABA) residue.^{[4][5]}

Key Structural Features:

- **Uridine Nucleoside:** A modified 3'-deoxyuridine moiety forms a crucial part of the molecule, essential for its biological activity.

- N-methyl-2,3-diaminobutyric acid (DABA): This non-proteinogenic amino acid serves as a central scaffold, linking the nucleoside to the peptide chain.
- Peptide Chain: A pentapeptide chain is attached to the DABA residue. The specific amino acid sequence of this chain can vary among different pacidamycin analogs.
- Ureido Linkage: An uncommon ureido linkage is present within the peptide backbone, contributing to the unique chemical nature of the molecule.^[1]

The IUPAC name for a closely related pacidamycin is (2S)-2-[[[(2S)-1-[[[(2S,3S)-3-[[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-1-[[[(2R,4R,5R)-5-(2,4-dioxypyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methylamino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoylamino]-3-(1H-indol-3-yl)propanoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of **Pacidamycin 7** is provided in the table below. These properties are critical for its handling, formulation, and pharmacokinetic profiling.

Property	Value
Molecular Formula	C ₃₈ H ₄₇ N ₉ O ₁₁
Molecular Weight	805.8 g/mol
Appearance	White to off-white powder
Solubility	Soluble in water and methanol

Spectroscopic Data for Structural Elucidation

The structural characterization of **Pacidamycin 7** relies heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Although a complete, publicly available dataset for **Pacidamycin 7** is not available,

the following table presents representative ^1H and ^{13}C NMR chemical shifts based on the known core structure and data from related compounds. These shifts are crucial for confirming the connectivity and stereochemistry of the molecule.

Table 1: Representative ^1H and ^{13}C NMR Chemical Shifts for the Core Moieties of **Pacidamycin 7** (in ppm)

Moiety	Atom Position	Representative ^1H Chemical Shift (ppm)	Representative ^{13}C Chemical Shift (ppm)
3'-Deoxyuridine	1'	5.8 - 6.0	90 - 92
	2'	4.2 - 4.4	74 - 76
	3'	2.3 - 2.5	38 - 40
	4'	4.0 - 4.2	85 - 87
	5'	3.7 - 3.9	61 - 63
5 (Uracil)	5.6 - 5.8	102 - 104	
6 (Uracil)	7.8 - 8.0	140 - 142	
DABA	α -CH	4.1 - 4.3	55 - 57
	β -CH	3.5 - 3.7	60 - 62
	N-CH ₃	2.8 - 3.0	35 - 37
Peptide Backbone	α -CH (various)	3.8 - 4.5	50 - 60
C=O (Amide)	-	170 - 175	
C=O (Ureido)	-	155 - 158	

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is employed to determine the exact molecular weight and elemental composition of **Pacidamycin 7**. Tandem mass spectrometry (MS/MS) provides valuable information about the molecule's fragmentation pattern, which helps in sequencing the peptide chain and identifying the different structural components.

Table 2: Representative High-Resolution Mass Spectrometry Data for **Pacidamycin 7**

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	806.3475	806.3471
[M+Na] ⁺	828.3294	828.3290

Table 3: Representative MS/MS Fragmentation of the [M+H]⁺ Ion of **Pacidamycin 7**

Fragment Ion (m/z)	Proposed Structure/Loss
694.2899	Loss of the terminal amino acid
523.2371	Cleavage at the peptide backbone
324.1348	Fragment corresponding to the uridine-DABA core
225.0926	Uracil and ribose fragment
111.0449	Uracil fragment

Experimental Protocols

The characterization of **Pacidamycin 7** involves a multi-step process, from the cultivation of the producing organism to the final structural analysis.

Fermentation and Isolation

- **Fermentation:** *Streptomyces coeruleorubidus* is cultured in a suitable fermentation medium under optimized conditions to maximize the production of pacidamycins. Supplementation of the medium with specific amino acids can direct the biosynthesis towards the production of specific congeners, including **Pacidamycin 7**.
- **Extraction:** The fermentation broth is harvested, and the supernatant is separated from the mycelia by centrifugation. The supernatant is then subjected to solvent extraction (e.g., with ethyl acetate or butanol) to isolate the crude antibiotic mixture.

- **Purification:** The crude extract is purified using a series of chromatographic techniques. This typically involves an initial separation on a silica gel column, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate the individual pacidamycin components.

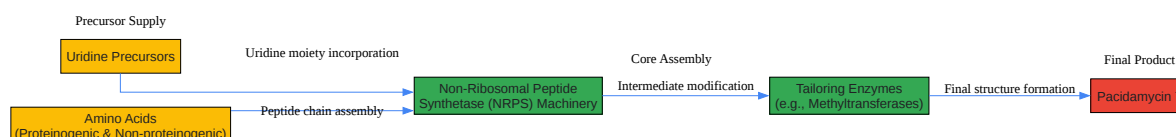
Structural Elucidation

- **NMR Spectroscopy:** The purified **Pacidamycin 7** is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 or CD_3OD). A suite of NMR experiments, including 1D (1H , ^{13}C) and 2D (COSY, HSQC, HMBC), are performed to determine the complete chemical structure and stereochemistry.
- **Mass Spectrometry:** High-resolution mass spectra are acquired using techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. MS/MS experiments are conducted to obtain fragmentation data for structural confirmation.

Diagrams

Biosynthetic Pathway Overview

The biosynthesis of pacidamycins involves a complex interplay of non-ribosomal peptide synthetases (NRPS) and other tailoring enzymes. The diagram below provides a simplified overview of the key steps in the assembly of the **Pacidamycin 7** core structure.

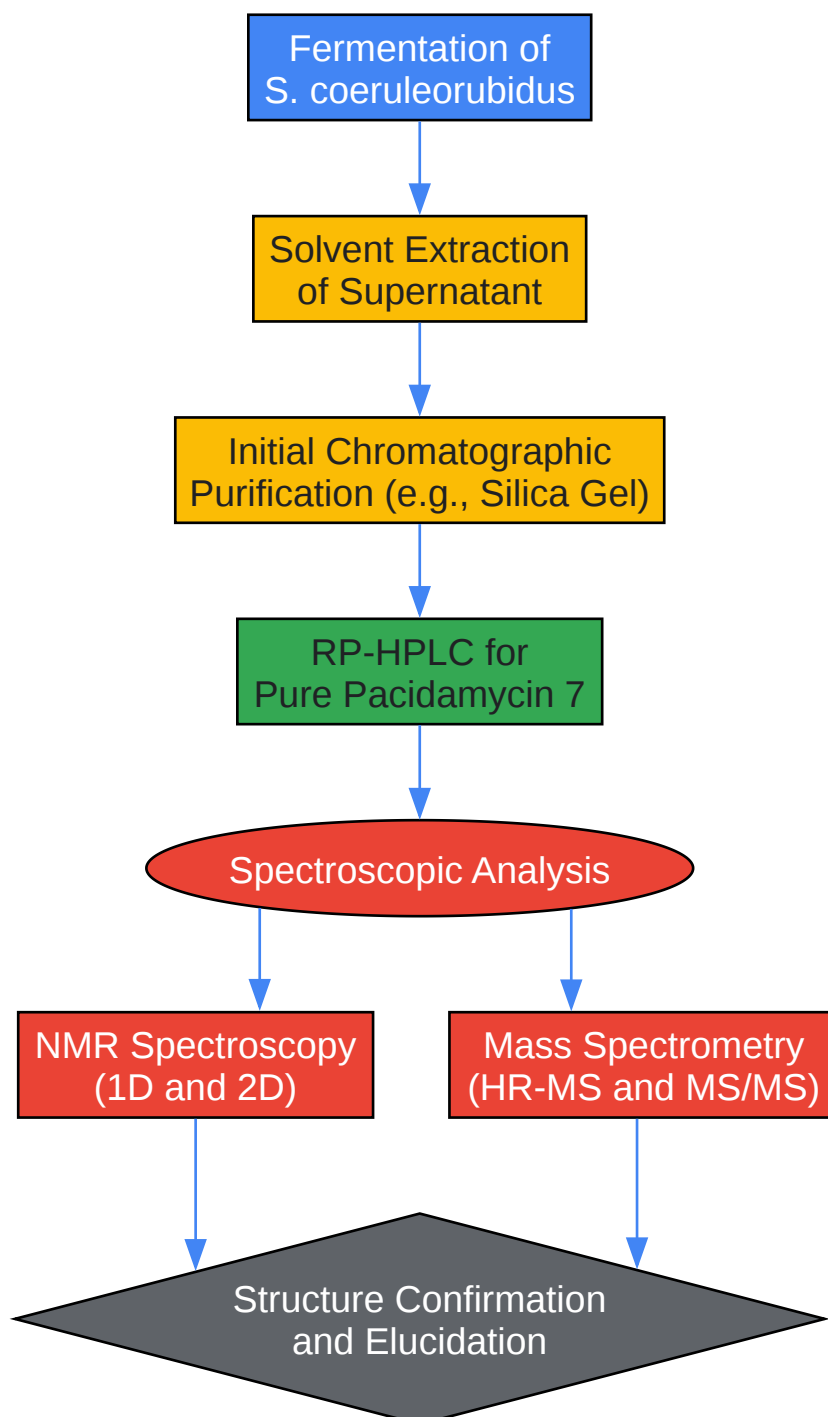


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Caption: Simplified overview of the **Pacidamycin 7** biosynthetic pathway.

Experimental Workflow for Structural Characterization

The following diagram illustrates the logical workflow for the isolation and structural elucidation of **Pacidamycin 7**.



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Caption: Experimental workflow for **Pacidamycin 7** characterization.

Conclusion

The chemical characterization of **Pacidamycin 7** reveals a highly complex and unique molecular architecture. Its intricate structure, featuring a modified nucleoside, a non-proteinogenic amino acid scaffold, and an unusual ureido linkage, underscores the remarkable biosynthetic capabilities of *Streptomyces coeruleorubidus*. The detailed understanding of its chemical properties and structure, obtained through advanced spectroscopic and chromatographic techniques, is paramount for ongoing efforts to develop this promising class of antibiotics into clinically effective therapeutics. This guide provides a foundational resource for researchers dedicated to advancing the field of antibiotic drug discovery.

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